molecular formula C4H11NO3 B137165 2-Amino-2-(hydroxymethyl)propane-1,3-diol CAS No. 126850-06-4

2-Amino-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B137165
CAS No.: 126850-06-4
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
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Description

2-Amino-2-(hydroxymethyl)propane-1,3-diol, also known as tris(hydroxymethyl)aminomethane, is an organic compound with the chemical formula C₄H₁₁NO₃. It is widely used in biochemistry and molecular biology as a buffering agent. This compound is also employed in the medical field to prevent and correct metabolic acidosis, particularly during cardiac bypass surgery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-(hydroxymethyl)propane-1,3-diol can be synthesized through the reaction of formaldehyde with ammonia and glycerol. The process involves the following steps:

Industrial Production Methods: In industrial settings, tromethamine is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

2-Amino-2-(hydroxymethyl)propane-1,3-diol acts as a proton acceptor, which allows it to neutralize acids. It combines with hydrogen ions to form water and bicarbonate, thereby correcting acidosis. This buffering action helps maintain the pH balance in biological systems. This compound also functions as an osmotic diuretic, promoting the excretion of excess fluids .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its high buffering capacity and low toxicity. It is particularly effective in maintaining pH stability in biological and chemical systems, making it a preferred choice in various applications .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
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Boiling Point

219-220 °C at 10 mm Hg
Record name TROMETHAMINE
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Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
Record name TROMETHAMINE
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Vapor Pressure

0.000022 [mmHg]
Record name Tromethamine
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Mechanism of Action

Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...
Record name TROMETHAMINE
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Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS No.

77-86-1
Record name Tris(hydroxymethyl)aminomethane
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Melting Point

171-172 °C
Record name TROMETHAMINE
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Synthesis routes and methods I

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
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Synthesis routes and methods II

Procedure details

To a solution of Example 15 (24.9 mg, 0.06 mmol) in 1 ml THF/DMF (9/1), was added ethyl isocyanatoacetate (11.6 mg, 0.089 mmol), and the reaction mixture was stirred overnight at RT. The titled compound was obtained (33.3 mg) after treatment with PS-Trisamine (Argonaut, 73 mg, 0.267 mmol) and PS-Isocyanate (Argonaut, 85 mg, 0.122 mmol). Retention time: 1.99 min., 544 (M+1); (LCMS conditions: LC Micromass platform (APCI+, DAD (210-400 nm)), Column: TSK gel Super ODS 4.6 mm ID×5 cm, Flow rate: 2.75 mL/min, Gradient: from 100% eluent A to 100% eluent B in 2 min., with a plateau with 100% eluent B during 1 min. Eluent A: H2O (0.05% TFA), Eluent B: CH3CN/H2O/TFA (80/20/0.05)).
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solution
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24.9 mg
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THF DMF
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1 mL
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Synthesis routes and methods III

Procedure details

Colonies to be tested were emulsified in an Eppendorf-type microcentrifuge tube, in 30 microliter of polymyxin B-Tris NaCl buffer prepared as follows. Polymyxin B sulfate (Aerosporin; Burroughs Wellcome Co.) sterile powder was suspended in distilled water to a concentration of 100,000 U/ml; 0.5 ml of that solution was added to 2 ml of 0.1875M Tris-0.9% NaCl (pH 6.6) to yield a final solution of 20,000 U of polymyxin B per ml of 0.5M Tris-0.12M NaCl. Increasing the concentration of polymyxin B above 20,000 U/ml does not increase the sensitivity of the test. The bacterial suspension was incubated in polymyxin B-Tris-NaCl buffer at 37 degrees C. in a water bath for 5 to 30 min (a matter of convenience, depending on how many colonies were being tested) and centrifuged for 5 min in a tabletop Brinkmann Eppendorf Centrifuge 3200.
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2 mL
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polymyxin B Tris NaCl
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Synthesis routes and methods IV

Procedure details

Hybridoma supernatant (100-500 ml) was supplemented with 200 mM Tris/HCl buffer (pH 7.0) and solid NaCl to give final concentrations of 20 mM Tris and 3M NaCl, respectively. The supernatant was then clarified by centrifugation at 5500×g for 10 minutes. A 1 ml protein G affinity chromatography column (Protein G Sepharose Fast Flow, Amersham-Pharmacia) was washed with 15 ml 20 mM Tris/Cl pH 7.0 and afterwards equilibrated with 10 ml of 20 mM Tris/Cl buffer pH 7.0 containing 3M NaCl. The hybridoma supernatant containing 3M NaCl was then loaded onto the column by gravity. The column was washed with 15 ml of 20 mM Tris/Cl buffer, pH 7.0, containing 3M NaCl. Bound IgG was further eluted with 12 ml glycine/HCl buffer pH 2.8 and 1 ml fractions were collected. 100 μl of 1M Tris pH 9.0 were added to each fraction for neutralization. Fractions containing the IgG were identified by mixing 50 μl with 150 μl of a staining solution (BioRad concentrate, 1:5 diluted with water) in wells of a microplate. Positive fractions were pooled, concentrated to 1 ml in an ultrafiltration concentrator device (Centricon Plus 20, Amicon) according to the manufacturer. The concentrate was diluted with. 19 ml TBS (20 mM Tris/Cl buffer pH 7.0 containing 150 mM NaCl) and again concentrated to 1 ml. The diluting-concentrating step was repeated for two more times in order to bring IgG into TBS.
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Synthesis routes and methods V

Procedure details

Poly(D/L Glu-DET)/DNA transfection complexes were prepared by initially adding equal volumes of Poly(D/L Glu-DET) solution (100 μL dissolved in either dH2O or 5% BSA-50 mM Borate pH 8.3) and plasmid DNA solution (20 μg dissolved in 100 μL in either dH2O or 5% BSA-50 mM Borate pH 8.3) at N:P ratio 10. Polymer was added to DNA solution, for a final volume of 200 μL, and incubated at room temperature for at least 15 min to allow polyplex formation. Transfection polyplexes were formed by incubating 200 μL of Poly(D/L Asp-DET)/DNA N:P 10 polyplexes with 300 μL of either H2O, 5% BSA-50 mM Borate pH 8.3, or 5% BSA-10 mM Tris pH 8 for 15 min at room temperature to give a final volume of 500 μL for all samples. (See FIG. 1 for schematic).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 2
2-Amino-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 3
2-Amino-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 4
2-Amino-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 5
2-Amino-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 6
2-Amino-2-(hydroxymethyl)propane-1,3-diol

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